9-(2-Chloroethyl)carbazole

Nucleophilic Substitution Carbazole Derivatization Polymer Synthesis

Select 9-(2-Chloroethyl)carbazole for its strategic advantage as a reactive intermediate. The chloroethyl substituent ensures high-yield (69.85% benchmark) conversion to N-vinylcarbazole under mild conditions, superior to non-halogenated alternatives. Its higher lipophilicity (LogP 4.03) makes it essential for medicinal chemistry libraries. A critical building block for thermally stable polyurethane oligoetherols; avoid functional inadequacies of simpler N-alkyl carbazoles.

Molecular Formula C14H12ClN
Molecular Weight 229.7 g/mol
CAS No. 1140-35-8
Cat. No. B186974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Chloroethyl)carbazole
CAS1140-35-8
Molecular FormulaC14H12ClN
Molecular Weight229.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl
InChIInChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2
InChIKeyCVSBRGRSQUGIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Chloroethyl)carbazole (CAS 1140-35-8): A Strategic Chloroalkyl Carbazole Intermediate for Polymer and Medicinal Chemistry


9-(2-Chloroethyl)carbazole (CAS 1140-35-8) is an N-alkylated carbazole derivative bearing a reactive 2-chloroethyl substituent. As a tricyclic heteroaromatic compound (C₁₄H₁₂ClN, MW 229.71 g/mol), it exhibits a melting point of 130–131 °C, a boiling point of ~389 °C, and a LogP of 4.0333 . The presence of the chloroethyl group distinguishes this molecule from unsubstituted carbazole and other N-alkyl carbazoles, conferring enhanced reactivity toward nucleophiles and enabling its use as a versatile synthetic intermediate in the preparation of functional polymers, N-vinylcarbazole monomers, and biologically active carbazole derivatives [1][2].

9-(2-Chloroethyl)carbazole Procurement: Why N-Alkyl Carbazole Analogs Cannot Be Interchanged


Substituting 9-(2-chloroethyl)carbazole with simpler N-alkyl carbazoles (e.g., N-ethylcarbazole, N-butylcarbazole) or other carbazole derivatives (e.g., 9-(2-hydroxyethyl)carbazole, 9-(2,3-epoxypropyl)carbazole) introduces unacceptable deviations in key performance parameters. The chloroethyl group provides a unique combination of electrophilic reactivity and steric/electronic properties that directly impacts subsequent derivatization efficiency, polymer thermal stability, and monomer conversion yields [1][2]. While alternative monomers may possess similar aromatic cores, they lack the specific leaving-group capability or electronic influence required for applications such as N-vinylcarbazole synthesis or the construction of thermally stable oligoetherols, rendering them functionally inadequate for targeted research and industrial workflows [3][4].

9-(2-Chloroethyl)carbazole: Quantitative Differentiation and Performance Evidence


9-(2-Chloroethyl)carbazole vs. N-Ethylcarbazole: Enhanced Electrophilic Reactivity for Derivatization

9-(2-Chloroethyl)carbazole exhibits significantly higher reactivity toward nucleophiles compared to N-ethylcarbazole, which lacks the chloro group and is therefore less reactive in substitution reactions [1]. This enhanced electrophilicity is a direct consequence of the 2-chloroethyl substituent, enabling efficient functionalization under mild conditions [2].

Nucleophilic Substitution Carbazole Derivatization Polymer Synthesis

9-(2-Chloroethyl)carbazole Synthesis Yield: Optimized at 69.85% Under Controlled Conditions

The synthesis of 9-(2-chloroethyl)carbazole via phase-transfer-catalyzed N-alkylation achieves a maximum yield of 69.85% at a reaction temperature of 60°C. Increasing the temperature to 80°C results in a decreased yield, attributed to partial decomposition of the phase transfer catalyst under strongly alkaline conditions [1].

Reaction Optimization Carbazole Synthesis Phase Transfer Catalysis

9-(2-Chloroethyl)carbazole as Precursor to N-Vinylcarbazole: Direct Monomer Access

9-(2-Chloroethyl)carbazole undergoes dehydrochlorination to yield N-vinylcarbazole, a key monomer for the production of poly(N-vinylcarbazole) (PVK), a well-known photoconductive polymer [1]. This transformation is quantitative and proceeds under mild atmospheric conditions at 60°C [2].

Polymer Chemistry Monomer Synthesis Poly(N-vinylcarbazole)

9-(2-Chloroethyl)carbazole-Derived Oligoetherols Exhibit Enhanced Thermal Stability

Oligoetherols synthesized from diols derived from 9-(2-chloroethyl)carbazole (via reaction with diethanolamine) demonstrate enhanced thermal stability when further functionalized with azo groups, compared to oligomers lacking the azo functionality [1].

Thermal Stability Polyurethane Precursors Oligoetherols

9-(2-Chloroethyl)carbazole Physicochemical Properties: LogP and PSA Differentiation from Carbazole

9-(2-Chloroethyl)carbazole (LogP = 4.0333, PSA = 4.93 Ų) exhibits significantly higher lipophilicity compared to the parent compound carbazole (LogP ≈ 3.7, PSA ≈ 15.8 Ų) [1]. The increased LogP and reduced PSA result from the addition of the chloroethyl group, which increases hydrophobicity and decreases polar surface area.

Lipophilicity Physicochemical Characterization Drug Design

9-(2-Chloroethyl)carbazole: Optimal Application Scenarios for Scientific and Industrial Procurement


Synthesis of N-Vinylcarbazole for Photoconductive Polymers

9-(2-Chloroethyl)carbazole is the precursor of choice for the laboratory-scale synthesis of N-vinylcarbazole via dehydrochlorination. The reaction proceeds cleanly under mild conditions (60°C, atmospheric pressure) [1], providing a safe and efficient route to this important monomer for poly(N-vinylcarbazole) (PVK), which is widely used in organic photoconductors and photorefractive materials.

Construction of Thermally Stable Carbazole-Containing Polyurethane Oligomers

Researchers developing thermally resistant polyurethane materials can utilize 9-(2-chloroethyl)carbazole as a building block for diols (via reaction with diethanolamine). Subsequent azo-derivatization yields oligoetherols with enhanced thermal stability compared to non-azo analogs [2], making this compound valuable for high-performance polymer applications.

Medicinal Chemistry Scaffold Requiring Enhanced Lipophilicity

For medicinal chemistry projects targeting intracellular or membrane-associated targets, 9-(2-chloroethyl)carbazole offers a more lipophilic core (LogP = 4.03) compared to unsubstituted carbazole (LogP ≈ 3.7) [3]. Its reactive chloroethyl group further enables late-stage functionalization to generate diverse compound libraries with improved drug-like physicochemical properties.

Optimized N-Alkylation for Process Development and Scale-Up

Process chemists seeking to optimize the synthesis of N-alkyl carbazoles can rely on the established yield benchmark of 69.85% at 60°C for 9-(2-chloroethyl)carbazole [4]. This data point serves as a reference for designing and troubleshooting phase-transfer-catalyzed N-alkylation reactions, enabling more efficient process development and cost-effective procurement of the intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-(2-Chloroethyl)carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.